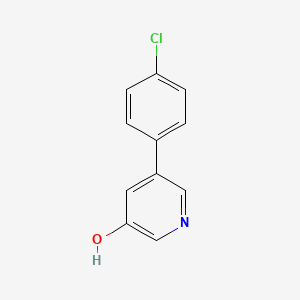

5-(4-Chlorophenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1258631-99-0 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pyridin-3-ol |

InChI |

InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H |

InChI Key |

SADFMGNGYNDKJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Chlorophenyl Pyridin 3 Ol and Its Analogs

Direct Synthetic Approaches to 5-(4-Chlorophenyl)pyridin-3-ol

Direct synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the pyridine (B92270) ring or the introduction of the aryl group onto a pre-existing pyridin-3-ol core.

One prominent method is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, a halogenated pyridin-3-ol, such as 5-bromopyridin-3-ol, is reacted with (4-chlorophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent system. evitachem.com

Another approach involves the oxidative rearrangement of (5-arylfurfuryl)amines . This method provides a route to 6-arylpyridin-3-ols, and with appropriate starting materials, can be adapted for the synthesis of 5-aryl isomers. The reaction proceeds in good to high yields and is suitable for gram-scale preparations. researchgate.net

General Synthetic Strategies for Pyridin-3-ol Core Structures

The construction of the fundamental pyridin-3-ol ring system can be accomplished through various cyclization and condensation reactions. These methods often provide a versatile platform for the subsequent introduction of substituents at different positions.

A classic and adaptable method is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a β-dicarbonyl compound. organic-chemistry.org Modifications of this reaction allow for the preparation of a wide array of polysubstituted pyridines. core.ac.uk

The Hantzsch dihydropyridine (B1217469) synthesis is another foundational method that, while primarily yielding dihydropyridines, can be followed by an oxidation step to afford the aromatic pyridine ring. organic-chemistry.org This multi-component reaction (MCR) involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.

More contemporary approaches include the [3+3] annulation of electron-deficient enamines with saturated ketones. This one-pot oxidative sequence involves a cascade of Michael addition, aldol-type condensation, and oxidative aromatization to furnish highly substituted pyridines. organic-chemistry.org

| Synthetic Strategy | Description | Key Features |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a β-dicarbonyl compound. organic-chemistry.org | Versatile for polysubstituted pyridines. core.ac.uk |

| Hantzsch Dihydropyridine Synthesis | Multi-component reaction of an aldehyde, β-ketoester, and ammonia, followed by oxidation. organic-chemistry.org | Well-established MCR for pyridine synthesis. |

| [3+3] Annulation | One-pot oxidative reaction of enamines and ketones. organic-chemistry.org | Cascade process leading to highly substituted pyridines. organic-chemistry.org |

Advanced Derivatization Strategies for this compound Analogs

Once the this compound scaffold is obtained, further functionalization is often desired to explore structure-activity relationships. Advanced strategies focus on regioselective introduction of functional groups and efficient multi-step sequences.

Regioselective Introduction of Functional Groups

The selective functionalization of the pyridine ring is crucial for generating diverse analogs. The inherent reactivity of the pyridine ring, influenced by the existing substituents, dictates the position of further modifications.

For instance, the hydroxyl group at the 3-position can direct electrophilic substitution. The C-H homocoupling of meta-hydroxypyridines can be achieved with high regioselectivity with respect to the hydroxy group. researchgate.net Furthermore, methods for the regioselective C-3 functionalization of related heterocyclic systems, such as 6-azaindazole, have been developed via N-sulfonamide rearrangement, suggesting potential applicability to pyridin-3-ol systems. rsc.org

Transition metal-free radical cross-coupling reactions using aryl hydrazines have been employed for the arylation at the α-carbon of pyridone moieties, a reaction that proceeds under mild conditions without the need for protecting the hydroxypyridine. rsc.org Palladium-catalyzed arylation of unprotected allylamines has also been demonstrated to be highly regioselective. acs.org

Multi-Component and Multi-Step Reaction Sequences

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step from three or more reactants. beilstein-journals.orgnih.gov These processes are atom-economical and synthetically convergent, making them ideal for creating libraries of related compounds. nih.govbohrium.com The Biginelli and Ugi reactions are classic examples of MCRs that have been adapted for the synthesis of various heterocyclic scaffolds. nih.gov

One-pot multi-step domino strategies have been developed for the synthesis of functionalized pyridin-3-yl derivatives. rsc.org These sequences can involve a series of reactions, such as a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, to rapidly generate polysubstituted pyridines in very good yields. organic-chemistry.org

For example, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation can produce novel pyridine derivatives in excellent yields and short reaction times. acs.org

| Reaction Type | Starting Materials | Key Features |

| One-pot, four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Microwave-assisted, high yield, short reaction time. acs.org |

| One-pot, multi-step domino reaction | Aldehydes, phosphorus ylides, propargyl azide | Rapid synthesis of polysubstituted pyridines. organic-chemistry.org |

Catalytic Approaches in Pyridin-3-ol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both metal-catalyzed and metal-free approaches have been successfully applied to the synthesis of pyridin-3-ols and their derivatives.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira reactions, are extensively used for the introduction of aryl and alkynyl groups onto the pyridine ring. evitachem.comfrontiersin.org For instance, the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (B8162832) was achieved through a palladium-catalyzed cross-coupling between 6-bromo-3-pyridinol and (3,5-bis(trifluoromethyl)phenyl)boronic acid. researchgate.net

Ruthenium-catalyzed [4+2] cycloadditions of enamides and alkynes provide a mild and economical route to a broad range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.orgIridium-catalyzed asymmetric hydrogenation of 3-hydroxypyridinium (B1257355) salts has been developed to access chiral piperidin-3-ols, which are valuable building blocks in medicinal chemistry. acs.org

In the realm of metal-free catalysis, base-promoted reactions of 1-arylethylamines with ynones can yield polysubstituted pyridines via direct β-C(sp3)-H functionalization of enaminones under environmentally friendly conditions. organic-chemistry.org

| Catalyst Type | Reaction | Application |

| Palladium | Suzuki-Miyaura Coupling | Arylation of pyridin-3-ol core. evitachem.comresearchgate.net |

| Ruthenium | [4+2] Cycloaddition | Synthesis of highly substituted pyridines. organic-chemistry.org |

| Iridium | Asymmetric Hydrogenation | Synthesis of chiral piperidin-3-ols. acs.org |

| Base (metal-free) | C-H Functionalization | Synthesis of polysubstituted pyridines. organic-chemistry.org |

In Vitro Biological Evaluation and Pharmacological Profiling

In Vitro Antimicrobial Activities

The pyridine (B92270) nucleus is a fundamental component of many natural products and synthetic drugs with a broad spectrum of antimicrobial properties. mdpi.comnih.gov The inclusion of a halogenated phenyl ring, such as a 4-chlorophenyl group, is a common strategy in medicinal chemistry to enhance antimicrobial potency.

Antibacterial Potency and Efficacy Spectrum

Derivatives of pyridine featuring a 4-chlorophenyl group have shown varied and sometimes significant antibacterial effects across a range of pathogens. For instance, studies on (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives revealed moderate to good activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. derpharmachemica.com However, these same compounds were less active against Bacillus subtilis. derpharmachemica.com

In another series, 3,5-dicyano pyridine-2-one containing a 4-chlorophenyl moiety at the fourth position of the pyridine ring demonstrated broad-spectrum and high antibacterial activity. mdpi.comnih.gov A notable example of a structurally related complex molecule, 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one, was found to be potent against a panel of bacteria including S. aureus, B. subtilis, Escherichia coli, and P. aeruginosa. nih.govmdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |

| (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives | Staphylococcus aureus | Moderate to Good | derpharmachemica.com |

| Pseudomonas aeruginosa | Moderate to Good | derpharmachemica.com | |

| Escherichia coli | Moderate | derpharmachemica.com | |

| Bacillus subtilis | Less Active | derpharmachemica.com | |

| 3,5-dicyano pyridine-2-one with 4-chlorophenyl | Multiple Pathogens | Broad and High Activity | mdpi.comnih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent Activity | nih.govmdpi.com |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | Bacillus subtilis | Effective | researchgate.net |

Antifungal Efficacy

The antifungal potential of pyridine derivatives has also been an area of active investigation. Compounds featuring both pyridine and 4-chlorophenyl motifs have shown promise. For example, the azetidine-2-one derivative, 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one, was reported to be potent against the fungal strains Aspergillus niger and Penicillium rubrum. nih.govmdpi.com

Similarly, (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives displayed moderate to good activity against Aspergillus fumigatus but were less effective against Aspergillus niger. derpharmachemica.com More recently, a series of novel pyridine carboxamides were developed, with some compounds containing a 4-chlorophenyl group showing promising fungicidal activity against Botrytis cinerea, a common plant pathogen. jst.go.jp

Table 2: In Vitro Antifungal Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement | Reference |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | Aspergillus niger | Potent Activity | nih.govmdpi.com |

| Penicillium rubrum | Potent Activity | nih.govmdpi.com | |

| (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives | Aspergillus fumigatus | Moderate to Good | derpharmachemica.com |

| Aspergillus niger | Less Active | derpharmachemica.com | |

| Pyridine carboxamides with 4-chlorophenyl | Botrytis cinerea | Promising Activity | jst.go.jp |

Evaluation Against Multidrug-Resistant Microorganisms

The emergence of multidrug-resistant (MDR) bacteria is a critical global health threat, driving the search for novel chemical scaffolds that can overcome existing resistance mechanisms. Pyridine derivatives are among the structures being explored for this purpose. A study focused on sulfaguanidine (B1682504) hybrids incorporated with pyridine-2-one derivatives, including structures with a 4-chlorophenyl substituent, evaluated their activity against multidrug-resistant bacteria. nih.gov These hybrids were found to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two essential bacterial enzymes. nih.gov

In a separate investigation, N-substituted phenyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides were synthesized and evaluated for antibacterial activity. researchgate.net One derivative, featuring a 4-chlorophenyl group, was among the compounds tested, with the series showing promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 2–7 μg/mL for the most active candidates. researchgate.net

In Vitro Anticancer and Antiproliferative Activities

The pyridine scaffold is a privileged structure in oncology drug discovery, forming the core of numerous kinase inhibitors and other anticancer agents. researchgate.net The addition of a 4-chlorophenyl group often enhances cytotoxic potency and modulates target specificity.

Cytotoxicity Screening on Human Cancer Cell Lines

A wide array of pyridine derivatives bearing a 4-chlorophenyl group have been synthesized and screened for their ability to inhibit the growth of human cancer cell lines. For example, 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine was identified as a highly active derivative, causing 53% growth inhibition in the MCF-7 breast cancer cell line. tandfonline.comresearchgate.net

In another study, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, where the aryl group included 4-chlorophenyl, demonstrated potent antiproliferative activity. The 4-chlorophenyl derivative was particularly effective against the HCT-116 colon cancer cell line and the A549 non-small cell lung cancer line, with IC₅₀ values of 2.71 µM and 3.22 µM, respectively. nih.govnih.gov Furthermore, an imidazo[2,1-b]thiazole (B1210989) derivative carrying a 4-chlorophenyl group, compound 5l, was found to be a potent inhibitor of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.4 µM. mdpi.com

Table 3: Cytotoxicity of Selected Pyridine Derivatives on Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement | Reference |

| 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | 53% Growth Inhibition | tandfonline.comresearchgate.net |

| 1-(2-methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea | HCT-116 (Colon) | IC₅₀ = 2.71 µM | nih.govnih.gov |

| A549 (Lung) | IC₅₀ = 3.22 µM | nih.govnih.gov | |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(...)acetamide (5l) | MDA-MB-231 (Breast) | IC₅₀ = 1.4 µM | mdpi.com |

| HepG2 (Liver) | IC₅₀ = 22.6 µM | mdpi.com | |

| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | MCF7 (Breast) | Cytotoxic | researchgate.net |

| HT29 (Colon) | Cytotoxic | researchgate.net | |

| A2780 (Ovarian) | Cytotoxic | researchgate.net |

Enzymatic Target Inhibition (e.g., Topoisomerase I/II)

DNA topoisomerases are critical enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Several classes of heterocyclic compounds, including pyridine derivatives, have been identified as topoisomerase inhibitors. While direct inhibition data for 5-(4-Chlorophenyl)pyridin-3-ol is unavailable, related structures show significant activity.

For instance, research on 5H-indeno[1,2-b]pyridine derivatives revealed that compounds bearing a chlorophenyl group could function as nonintercalative catalytic inhibitors of topoisomerase IIα. researchgate.net In a different study, a fused heterocyclic system, ethyl 3-(4-chlorophenyl)-5-(4-chlorophenyl)-7-phenyl-5H-thiazolo-[3,2-a]pyrimidine-6-carboxylate hydrobromide, was identified as a potent topoisomerase II inhibitor that induced cell cycle arrest at the G2/M phase, leading to apoptosis. nih.govmdpi.com These findings suggest that the 4-chlorophenyl moiety, when incorporated into appropriate heterocyclic systems, can contribute to potent topoisomerase II inhibition, a potential mechanism of action for the anticancer effects observed in related pyridine compounds.

In Vitro Antiviral Activities

There is currently no specific information available in peer-reviewed journals or established scientific databases regarding the in vitro antiviral activities of this compound. Studies on similar chemical structures, such as derivatives of 5-aryl-cyclopenta[c]pyridine, have shown some activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov For instance, certain synthesized 5-aryl-cyclopenta[c]pyridine derivatives demonstrated anti-TMV activity. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation. The broader class of pyridine derivatives has been noted for a wide range of biological activities, including antiviral properties against various human and plant viruses. mdpi.comresearchgate.net

Other Investigated In Vitro Biological Activities

Detailed in vitro pharmacological profiling of this compound for other biological activities, such as antibacterial, antifungal, or anticancer effects, is not documented in the accessible scientific literature. Research into related pyridine derivatives has indicated a potential for diverse biological effects. For example, some pyridine-3-carbonitrile (B1148548) derivatives have been evaluated for their anticancer activity against breast cancer cell lines. bohrium.com Additionally, other complex pyridine derivatives are studied for their potential as neurotransmitter agonists or antagonists and anti-inflammatory agents. ontosight.ai However, without direct experimental data, the specific in vitro biological activity profile of this compound remains uncharacterized.

Structure Activity Relationship Sar and Mechanistic Elucidation

Identification of Pharmacophoric Elements and Key Structural Determinants

The biological activity of compounds based on the 5-(4-Chlorophenyl)pyridin-3-ol scaffold is dictated by several key structural features. The pyridin-3-ol core, the 4-chlorophenyl substituent, and the relative positioning of these groups are critical determinants of interaction with biological targets.

The pyridin-3-ol moiety is a crucial pharmacophoric element. The hydroxyl group at the 3-position can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen serves as a hydrogen bond acceptor. The importance of this region is highlighted in studies of related compounds. For instance, ester derivatives of the closely related 5-chloropyridin-3-ol have shown potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme, indicating that the oxygen at the 3-position is a key site for interaction and modification. nih.gov The conversion of this hydroxyl group to an ester is vital for activity, as the corresponding amide derivatives were found to be inactive. nih.gov

The 5-(4-chlorophenyl) group is another key determinant, providing a necessary lipophilic and aromatic domain for binding to target proteins. acs.org The chlorine atom, an electron-withdrawing group, can enhance binding affinity and modulate the electronic properties of the entire molecule. In various series of biologically active heterocyclic compounds, the presence of a 4-chlorophenyl group is often associated with enhanced potency. mdpi.com For example, in a series of pyrazoline derivatives, the aryl motif, such as a 4-chlorophenyl group, was identified as a key feature for the inhibition of the STAT3 signaling pathway. acs.org

Influence of Substituent Variations on Potency and Selectivity

Variations in the substituents on both the pyridine and phenyl rings have been shown to significantly impact the biological activity, potency, and selectivity of analogous compounds.

Modifications to the Pyridine Ring: The substitution pattern on the pyridine ring is critical. In a series of 5-chloropyridinyl indole (B1671886) carboxamide derivatives, the introduction of a methyl group at the 2, 4, or 6-position of the pyridine ring led to a loss of enzyme inhibitory and antiviral activity, demonstrating that the unsubstituted pyridine core is preferred for this particular target. nih.gov This suggests that steric hindrance around the pyridine ring is poorly tolerated.

Modifications to the Phenyl Ring: The nature and position of substituents on the phenyl ring also play a significant role. In a series of pyrimidine-4-carboxamides, both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, trifluoromethyl) substituents at the para-position of a phenyl group reduced activity, suggesting a delicate electronic and steric balance is required for optimal binding. acs.org However, in other scaffolds, the presence of electron-withdrawing groups like chlorine on a phenyl ring has been shown to enhance antibacterial activity. When comparing a para-chlorophenyl substituent to a naphthyl group in a series of GPR84 agonists, the chlorophenyl derivative showed a 110-fold decrease in potency. Further studies on these phenyl derivatives indicated that para-halogen substitutions resulted in comparable potency, while para-cyano and para-nitro groups led to a decrease in potency.

Modifications to the Linker/Core Scaffold: The core scaffold itself is a determinant of selectivity. For example, in a study of piperidine (B6355638) derivatives, 4-hydroxy analogs were found to exhibit greater selectivity compared to their 3-hydroxy counterparts. While not a direct analog, this highlights how the position of a single hydroxyl group can influence biological properties.

Mechanistic Insights into Biological Action

While the specific targets of this compound are not definitively established, research on analogous structures points to several potential protein families and receptors.

Viral Proteases: Ester derivatives of 5-chloropyridin-3-ol are potent inhibitors of the SARS-CoV-2 3CLpro (Main Protease), a cysteine protease essential for viral replication. nih.gov This suggests that the pyridin-3-ol scaffold is a promising starting point for the development of antiviral agents.

Signal Transducer and Activator of Transcription 3 (STAT3): A series of imidazo[1,2-a]pyridine (B132010) derivatives incorporating a 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl moiety have been identified as potent inhibitors of STAT3 phosphorylation. acs.org Molecular docking simulations predicted that these compounds bind effectively to the STAT3 protein. acs.org

Sigma Receptors: Analogs containing a 3-(4-chlorophenyl)-...-octan-3-ol structure have been identified as high-affinity ligands for the sigma-2 (σ2) receptor, a target implicated in the treatment of solid tumors. researchgate.net

GABA Receptors: The pyridin-3-ol core is found in analogs of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, which act as partial agonists at the GABAA receptor, suggesting a potential interaction with this major inhibitory neurotransmitter receptor in the brain. bindingdb.orgacs.org

Kinetic studies on derivatives containing the core motifs of this compound provide quantitative measures of their inhibitory potential.

For SARS-CoV-2 3CLpro, ester derivatives of 5-chloropyridin-3-ol have demonstrated significant inhibitory activity. These compounds were identified as irreversible inhibitors that likely form a covalent bond with the active site cysteine of the enzyme. nih.gov

Inhibitory Activity of 5-Chloropyridin-3-ol Derivatives against Viral Proteases

| Compound | Target Enzyme | IC₅₀ (nM) |

| 5-chloropyridin-3-yl 1H-indole-4-carboxylate (1) | SARS-CoV-2 3CLpro | 250 |

| 5-chloropyridin-3-yl 1H-indole-4-carboxylate (1) | SARS-CoV 3CLpro | 30 |

| 5-chloropyridin-3-yl 2,3-dihydro-1H-indole-4-carboxylate (2) | SARS-CoV-2 3CLpro | 320 |

| 5-chloropyridin-3-yl 2,3-dihydro-1H-indole-4-carboxylate (2) | SARS-CoV 3CLpro | 190 |

Data sourced from reference nih.gov.

In the context of cancer-related kinases, hybrids combining an aminopyridinol structure with sorafenib (B1663141) have been evaluated for their ability to inhibit Raf kinases.

Raf Kinase Inhibition by Aminopyridinol-Sorafenib Hybrids

| Compound | A-Raf (IC₅₀, μM) | B-Raf (IC₅₀, μM) | B-Raf V600E (IC₅₀, μM) | C-Raf (IC₅₀, μM) |

| Sorafenib | 0.046 | 0.088 | 0.027 | 0.018 |

| Compound 6 | 0.14 | 0.16 | 0.061 | 0.059 |

Compound 6 is a hybrid of sorafenib and 2,4,5-trimethylpyridin-3-ol. Data sourced from reference evitachem.com.

The biological effects of this compound derivatives are realized through the modulation of specific cellular signaling pathways.

STAT3 Signaling Pathway: Derivatives containing the 5-(4-chlorophenyl)pyrazoline motif have been shown to directly interfere with the STAT3 signaling cascade, which is often dysregulated in cancer. acs.org Treatment of estrogen receptor-positive breast cancer cells with a lead compound from this series resulted in a marked decrease in the phosphorylation of STAT3 at the Tyr705 residue. acs.org This inhibition of STAT3 activation prevents its nuclear translocation, thereby blocking its function as a transcription factor for genes involved in cell proliferation and survival. acs.org

Antiviral Pathways: In cell-based assays, ester derivatives of 5-chloropyridin-3-ol demonstrated potent antiviral activity against both SARS-CoV and SARS-CoV-2. nih.gov By inhibiting the 3CLpro enzyme, these compounds disrupt the viral replication cycle within host cells, showcasing a clear mechanism for modulating virus-associated pathways. nih.gov

Integrated Stress Response (ISR): Compounds containing a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl moiety attached to a tetrahydropyran (B127337) which is then linked to a pyridin-3-ol have been investigated as modulators of the Integrated Stress Response (ISR). google.com The ISR is a fundamental cellular pathway activated by various stress conditions, and its modulation has therapeutic potential in a range of diseases. google.com

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR signaling pathway plays a crucial role in immunity and cancer. googleapis.com While not directly studied for this compound, various heterocyclic compounds are known to modulate this pathway. Given its aromatic structure, it is plausible that derivatives of this compound could interact with and modulate AhR activity, presenting a potential therapeutic avenue for immune-related diseases and cancer. googleapis.com

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is instrumental in understanding how a ligand, such as a derivative of 5-(4-Chlorophenyl)pyridin-3-ol, might interact with a biological target, typically a protein or enzyme.

Research on structurally related compounds illustrates the utility of this method. For instance, molecular docking studies on a series of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol (B2575441) derivatives suggested that these compounds bind effectively to tubulin, a protein crucial for cancer cell proliferation, by disrupting microtubule dynamics. Similarly, docking simulations of imidazo[4,5-b]pyridine derivatives, such as 2-(4-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, have been used to study their interactions with potential drug receptors. nih.gov Computational studies on these derivatives showed promising interactions with residues, suggesting they may act as inhibitors for targets like DprE1, an essential enzyme in Mycobacterium tuberculosis. nih.gov

In another example, several pyridine-containing compounds were docked into the main protease (Mpro) of SARS-CoV-2. biorxiv.org Compounds like (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide were found to interact with key residues in the active site, including HIS163, MET165, and GLU166. biorxiv.org Furthermore, docking studies of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo bohrium.comevitachem.comimidazo[1,2-c]pyrimidin-4-ol derivatives with the FtsZ protein, a novel tuberculosis target, helped to validate their potential antitubercular activity. researchgate.net These examples underscore how molecular docking can elucidate the binding modes and potential biological targets for compounds containing the chlorophenyl-pyridine scaffold.

Table 1: Examples of Molecular Docking Studies on Related Chloro-Substituted Phenyl-Pyridine Analogs

| Compound Class/Derivative | Target Protein | Key Interacting Residues (if specified) | Potential Application |

| 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol | Tubulin | Not specified | Anticancer |

| 2-(4-chlorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | DprE1 (M. tuberculosis) | Not specified | Antitubercular |

| (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide | SARS-CoV-2 Main Protease (Mpro) | HIS163, MET165, GLU166 | Antiviral |

| (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo bohrium.comevitachem.comimidazo[1,2-c]pyrimidin-4-ol | FtsZ (M. tuberculosis) | Arg140, Gly19 | Antitubercular |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and optimizing lead structures.

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and electronic counts. These models are computationally efficient and effective for establishing correlations between molecular properties and biological activity.

For example, a 2D-QSAR study was conducted on a series of thiazole (B1198619) derivatives as 5-lipoxygenase (5-LOX) inhibitors, an enzyme implicated in chronic inflammatory diseases. laccei.org The study, which included a compound with a 4-chlorophenyl group, generated a model with a good correlation coefficient (R² = 0.626), indicating its predictive capability. laccei.org In another study on pyrazolone (B3327878) derivatives, QSAR analysis indicated that a topological parameter, the valence first-order molecular connectivity index, was important for describing the antifungal activity of the compounds, some of which featured a chloro-substituent. researchgate.net These studies show that 2D-QSAR can effectively identify key molecular features, such as those present in the this compound scaffold, that contribute to a specific biological effect.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of molecules and their associated steric and electrostatic fields.

CoMFA and CoMSIA studies performed on a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives, which act as selective cyclooxygenase-2 (COX-2) inhibitors, highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor substituents for their inhibitory activity. nih.gov The contour maps generated from these analyses provide a visual guide for designing new, more potent inhibitors. nih.gov Similarly, a 3D-QSAR study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors developed robust CoMFA and CoMSIA models. nih.gov The results from these models help to understand how different substitutions around a core structure influence its interaction with a biological target, offering a roadmap for optimizing compounds like this compound for a desired activity. nih.gov

Table 2: Statistical Parameters from a 2D-QSAR Study on 1,3-Thiazine Derivatives as Influenza Neuraminidase Inhibitors

| Model | R²train | Q² | R²adj | RMSE | R²test |

| GFA-MLR | 0.9192 | 0.8767 | 0.8991 | 0.0959 | 0.8943 |

| GFA-ANN | 0.9227 | 0.9212 | Not Reported | 0.0940 | 0.8831 |

| Source: Data from a study on 1,3-thiazine derivatives, demonstrating the statistical validation of QSAR models. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into properties such as bond lengths, bond angles, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

DFT studies on compounds structurally related to this compound have yielded significant findings. For example, a DFT study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole using the B3LYP method provided optimized structural geometries that showed good correlation with experimental X-ray diffraction data (R² = 0.998). nih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential map helped to understand the electronic properties and reactive sites of the molecule. nih.gov

Similarly, a computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one employed DFT at the B3LYP/6-311G(d,p) level to investigate its geometrical structure, electronic properties, and chemical reactivity. materialsciencejournal.orgresearchgate.net The HOMO-LUMO energy gap was calculated to be 3.65 eV, which indicates the charge transfer characteristics within the molecule. materialsciencejournal.org For another related chalcone, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the HOMO-LUMO gap was found to be approximately 4 eV. researchgate.net These calculations are vital for predicting a molecule's stability, reactivity, and potential for applications in areas like nonlinear optics. nih.govresearchgate.net

Table 3: Calculated Electronic Properties of Related Compounds via DFT

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B3LYP/6-311G(d,p) | Not specified | Not specified | 3.65 |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | TD/B3LYP/6-31G | Not specified | Not specified | ~4.0 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -6.234 | -1.891 | 4.343 |

| Sources: materialsciencejournal.orgresearchgate.netnih.gov |

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of binding poses, conformational changes, and the role of solvent molecules.

MD simulations have been applied to understand the behavior of systems containing analogs of this compound. For instance, MD simulations were performed on various pyridine-containing ligands bound to the SARS-CoV-2 main protease to assess the stability of the complexes. biorxiv.org In a different study, the interaction of oxadiazole derivatives, including 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, with single-stranded DNA/RNA was investigated using MD simulations. sciepub.com The results provided insights into the binding affinity and the structural changes induced in the nucleic acid upon ligand binding. sciepub.com Furthermore, molecular dynamic studies on novel imidazo/pyrido-pyrimidine derivatives, which include a 3-chlorophenyl substituent, have been used to explore their potential as antitubercular agents. researchgate.net These simulations are critical for confirming the stability of interactions predicted by docking and for providing a more realistic profile of the ligand's behavior in a biological environment.

Extended Applications and Industrial Utility

Role as Synthetic Intermediates in Organic Synthesis

A detailed search of scientific databases and organic chemistry literature did not yield any specific examples or research findings where 5-(4-Chlorophenyl)pyridin-3-ol is explicitly used as a synthetic intermediate for the preparation of more complex molecules. While heterocyclic compounds, including pyridine (B92270) derivatives, are a cornerstone of synthetic organic chemistry, serving as precursors for a wide range of functional molecules, the role of this specific compound as a documented intermediate is not established in the available literature.

Applications as Ligands in Coordination Chemistry

The field of coordination chemistry frequently utilizes pyridine-containing molecules as ligands for the formation of metal complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound could theoretically act as coordination sites for metal ions. However, a comprehensive search of chemical literature and databases found no published studies or specific data on the application of this compound as a ligand in coordination chemistry. There are no documented examples of its use in forming or studying metal complexes.

Utility as Building Blocks in Advanced Materials Science

The structural characteristics of this compound, such as its aromatic systems and potential for hydrogen bonding, suggest a theoretical potential for its use as a building block in the development of advanced materials. Such materials could include polymers, organic frameworks, or functional small molecules with specific electronic or photophysical properties. Nevertheless, an extensive review of the materials science literature did not reveal any research that documents the use of this compound as a building block in the synthesis or development of advanced materials.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms for Pyridin-3-ol Derivatives

The synthesis of complex pyridine (B92270) and pyridin-3-ol derivatives is moving beyond traditional condensation reactions toward more efficient and versatile methodologies. nih.govresearchgate.net Recent advances focus on transition-metal-catalyzed cyclizations and cross-coupling reactions, which offer novel pathways to functionalized pyridine cores. nih.govresearchgate.net One notable strategy involves the oxidative rearrangement of (5-arylfurfuryl)amines to produce 6-arylpyridin-3-ols in good to high yields, a method proven effective on a gram scale. researchgate.netscispace.comresearchgate.netorcid.org

Future synthetic approaches are increasingly leveraging innovative technologies to enhance efficiency and sustainability. numberanalytics.com Key emerging paradigms include:

Photocatalysis and Electrocatalysis: These methods utilize light or electric potential to drive reactions under mild conditions, offering high selectivity for the synthesis of pyridine derivatives. numberanalytics.com Visible-light photocatalysis, for instance, can facilitate radical-mediated pathways for pyridine construction. numberanalytics.com

Novel Catalytic Systems: The development of new transition metal catalysts, particularly those based on palladium, continues to expand the scope of cross-coupling reactions for creating substituted pyridines. nih.govnumberanalytics.com Furthermore, heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) are being explored to improve catalyst recyclability and process sustainability. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step and are being applied to the synthesis of diverse pyridine structures. bcrcp.ac.in

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability for pyridine synthesis.

These advanced synthetic strategies will be instrumental in generating diverse libraries of 5-(4-Chlorophenyl)pyridin-3-ol analogs, enabling a more thorough exploration of their structure-activity relationships (SAR).

Integration of Advanced Biological Screening Technologies

To efficiently evaluate the therapeutic potential of newly synthesized pyridin-3-ol derivatives, the integration of advanced biological screening technologies is crucial. The shift is toward high-throughput and high-content screening methods that provide vast amounts of data from a single experiment.

High-Throughput Screening (HTS): HTS combines robotic automation, liquid handling, and sensitive detection methods to test thousands of compounds in parallel. youtube.com For pyridin-3-ol derivatives, HTS can be used to rapidly identify compounds that interact with specific biological targets, such as enzymes or receptors. Orthogonal screening methods, which use multiple complementary assays, are important for validating initial hits and avoiding false positives. nih.gov For example, a screening platform for inhibitors of human H2S-synthesizing enzymes utilized differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and activity assays to identify and confirm inhibitors among pyridine derivatives. nih.gov

High-Content Screening (HCS): Also known as high-content analysis, HCS leverages automated fluorescence microscopy and quantitative image analysis to assess a compound's effect on cellular functions and morphology at the single-cell level. youtube.com This technology can provide detailed insights into a compound's mechanism of action, such as its ability to induce apoptosis or disrupt cellular structures. nih.gov

In Vivo Screening Models: For promising candidates identified through in vitro screens, evaluation in relevant animal models is a critical step. For instance, the anti-inflammatory potential of pyridine analogs has been assessed using the Complete Freund's Adjuvant-induced inflammatory model in rodents. tandfonline.comtandfonline.com Similarly, the antimalarial activity of pyridine derivatives has been evaluated in vivo using mice infected with Plasmodium berghei. nih.gov

The data generated from these advanced screening technologies will be essential for building robust SAR models and selecting the most promising candidates for further development.

| Screening Technology | Description | Application for Pyridin-3-ol Derivatives | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Large-scale, automated testing of many compounds for a specific biological activity. | Rapidly identify active compounds against specific enzymes (e.g., kinases, proteases) or receptors. | youtube.comnih.gov |

| High-Content Screening (HCS) | Combines automated microscopy and image analysis to assess effects on cellular morphology and function. | Determine mechanisms of action, such as apoptosis induction, cell cycle arrest, or inhibition of protein trafficking. | youtube.com |

| In Vivo Models | Testing compounds in living organisms to evaluate efficacy and pharmacokinetics. | Assess anti-inflammatory, anticancer, or antimicrobial activity in established animal models. | tandfonline.comtandfonline.comnih.gov |

| Enzyme Inhibition Assays | Measure the ability of a compound to inhibit the activity of a specific enzyme. | Screening against targets like h-TNAP, COX-1/COX-2, or dihydrofolate reductase. | tandfonline.comtandfonline.comnih.govmdpi.com |

Computational Advancements in Predictive Modeling and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their properties. tandfonline.com For the development of this compound-based drugs, these in silico approaches are critical for prioritizing synthetic targets and understanding biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com It is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. For example, docking studies have been used to investigate the interaction of pyridine analogs with targets like cyclooxygenase (COX-1/COX-2), nitric oxide synthase, and AMPA receptors. tandfonline.comtandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, guiding further synthetic efforts.

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.netnih.gov By evaluating parameters like water solubility, lipophilicity, and potential for blood-brain barrier penetration early in the design process, researchers can focus on compounds with more favorable drug-like properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more detailed understanding of binding stability and the conformational changes that may occur upon ligand binding. nih.gov

These computational tools, when used in an integrated fashion, can significantly reduce the time and cost associated with drug discovery by creating a more focused and efficient research pipeline. nih.gov

| Computational Method | Primary Function | Example Application for Pyridine Analogs | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | Identifying interactions with enzymes like COX-1, COX-2, and AMPA receptors. | tandfonline.comnih.gov |

| QSAR | Correlates chemical structure with biological activity quantitatively. | Modeling the selectivity of inhibitors for highly homologous targets like CYP11B1 and CYP11B2. | researchgate.net |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Assessing water solubility, CNS penetration, and cardiotoxicity (hERG) for new designs. | nih.govnih.gov |

| Molecular Dynamics | Simulates the movement and interaction of atoms and molecules over time. | Confirming the stability of ligand-receptor complexes predicted by docking. | nih.gov |

Exploration of Unconventional Therapeutic Modalities

While the pyridine scaffold is well-established in a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications, future research will likely explore more unconventional modalities. researchgate.netnih.gov This involves looking beyond traditional enzyme inhibition or receptor antagonism and considering novel biological targets and mechanisms.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been considered "undruggable." The development of small molecules like pyridin-3-ol derivatives that can modulate these interactions represents a significant therapeutic opportunity.

Targeted Protein Degradation (TPD): This emerging modality uses heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A pyridin-3-ol derivative could potentially serve as the warhead that binds to the target protein within a PROTAC construct.

Modulation of Allosteric Sites: Targeting allosteric sites on enzymes or receptors, rather than the active (orthosteric) site, can offer greater selectivity and a more nuanced modulation of protein function. The structural versatility of the pyridine scaffold makes it suitable for designing ligands that can bind to these less-conserved pockets.

Imaging Agents: Pyridine derivatives can be developed into probes for medical imaging techniques like Positron Emission Tomography (PET). For example, specific pyridine analogs have been designed for imaging α-synuclein aggregates in Parkinson's disease. mdpi.com

By embracing these innovative therapeutic strategies, researchers can expand the utility of the this compound scaffold and address complex diseases that are currently difficult to treat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.